1-Methoxy-5-methylhexane-2,4-dione
Overview
Description
1-Methoxy-5-methylhexane-2,4-dione is an organic compound with the molecular formula C8H14O3. It is a liquid at room temperature and is known for its unique chemical properties and applications in various fields of scientific research .
Preparation Methods
The synthesis of 1-Methoxy-5-methylhexane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-methylhexane-2,4-dione with methanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Methoxy-5-methylhexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and reagents used.
Scientific Research Applications
1-Methoxy-5-methylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Methoxy-5-methylhexane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity .
Comparison with Similar Compounds
1-Methoxy-5-methylhexane-2,4-dione can be compared with similar compounds such as:
5-Methylhexane-2,4-dione: Lacks the methoxy group, leading to different reactivity and applications.
1-Methoxy-2,4-pentanedione: Shorter carbon chain, affecting its physical and chemical properties.
1-Methoxy-3-methylbutane-2,4-dione: Different substitution pattern, influencing its reactivity and use in synthesis
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
1-methoxy-5-methylhexane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)8(10)4-7(9)5-11-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRWWTMMBGBRFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434066 | |
Record name | 1-methoxy-5-methylhexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144712-26-5 | |
Record name | 1-methoxy-5-methylhexane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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